3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide
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Overview
Description
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is a versatile chemical compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of difluoro groups, a hydroxytetrahydrofuran moiety, and a benzenesulfonamide group, which collectively contribute to its distinctive chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide typically involves multi-step organic synthesis
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Preparation of Benzenesulfonamide Core: : The synthesis begins with the sulfonation of benzene to form benzenesulfonic acid, which is then converted to benzenesulfonyl chloride using thionyl chloride. The benzenesulfonyl chloride is subsequently reacted with an appropriate amine to form the benzenesulfonamide core.
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Introduction of Difluoro Groups: : The difluoro groups are introduced via electrophilic fluorination reactions. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to ensure selective fluorination at the desired positions.
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Incorporation of Hydroxytetrahydrofuran Moiety: : The hydroxytetrahydrofuran moiety is introduced through a nucleophilic substitution reaction. This involves the reaction of a suitable tetrahydrofuran derivative with the benzenesulfonamide intermediate, followed by hydroxylation to introduce the hydroxyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors for efficient reaction control, high-yielding fluorination reagents, and scalable purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
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Oxidation: : The compound can undergo oxidation reactions, particularly at the hydroxyl group, to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
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Reduction: : Reduction reactions can target the sulfonamide group, converting it to the corresponding amine. Reducing agents such as lithium aluminum hydride (LiAlH₄) are typically used.
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Substitution: : The difluoro groups can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the fluorine atoms. This can lead to the formation of various derivatives with modified properties.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines, thiols, and alkoxides.
Major Products
Oxidation: Ketones, aldehydes.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The presence of the difluoro groups and the hydroxytetrahydrofuran moiety can interact with biological macromolecules, providing insights into enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its structural features may contribute to its activity as an enzyme inhibitor or receptor modulator, making it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials and specialty chemicals. Its unique properties can enhance the performance of polymers, coatings, and other materials.
Mechanism of Action
The mechanism by which 3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide exerts its effects involves interactions with specific molecular targets. The difluoro groups can form strong hydrogen bonds with target proteins, while the hydroxytetrahydrofuran moiety can enhance solubility and bioavailability. The sulfonamide group may interact with active sites of enzymes, inhibiting their activity and modulating biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
3,4-difluorobenzenesulfonamide: Lacks the hydroxytetrahydrofuran moiety, resulting in different solubility and reactivity.
N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide: Lacks the difluoro groups, affecting its hydrogen bonding capabilities and biological activity.
3,4-difluoro-N-methylbenzenesulfonamide: Lacks the hydroxytetrahydrofuran moiety, leading to different pharmacokinetic properties.
Uniqueness
3,4-difluoro-N-((3-hydroxytetrahydrofuran-3-yl)methyl)benzenesulfonamide is unique due to the combination of difluoro groups, a hydroxytetrahydrofuran moiety, and a benzenesulfonamide core. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
3,4-difluoro-N-[(3-hydroxyoxolan-3-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO4S/c12-9-2-1-8(5-10(9)13)19(16,17)14-6-11(15)3-4-18-7-11/h1-2,5,14-15H,3-4,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFXLWNOZZZFVCX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1(CNS(=O)(=O)C2=CC(=C(C=C2)F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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